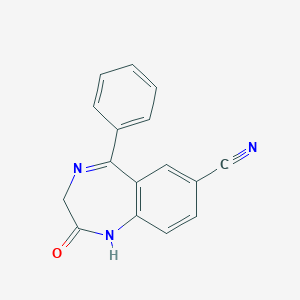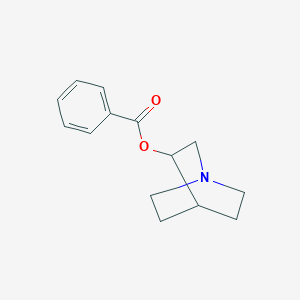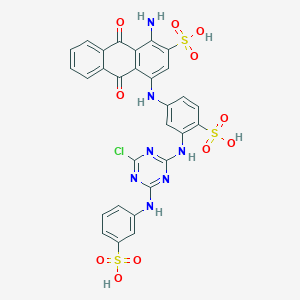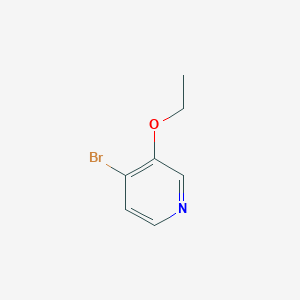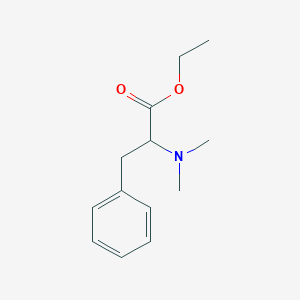
Ethyl 2-(dimethylamino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethylamino)-3-phenylpropanoate, commonly known as EDDP, is a synthetic compound that belongs to the class of amphetamines. It is a white crystalline powder that is used in scientific research to study the effects of amphetamines on the human body. EDDP is a controlled substance and is not approved for human consumption.
Mécanisme D'action
EDDP acts as a central nervous system stimulant and produces effects similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, energy, and euphoria.
Effets Biochimiques Et Physiologiques
EDDP has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Long-term use of EDDP can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
EDDP is a reliable and consistent reference material for the analysis of amphetamines in biological samples. However, its use is limited to scientific research and is not approved for human consumption. EDDP is also a controlled substance, which means that its use and possession are strictly regulated by law.
Orientations Futures
There are several future directions for research on EDDP and its effects on the human body. One area of interest is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the study of the long-term effects of amphetamine use on the brain and other organs. Additionally, there is a need for further research on the potential therapeutic uses of amphetamines in the treatment of certain medical conditions.
Méthodes De Synthèse
EDDP can be synthesized by the reaction of ethyl phenylacetate with dimethylamine in the presence of a catalyst. The reaction yields EDDP as the primary product, which can be purified by recrystallization.
Applications De Recherche Scientifique
EDDP is widely used in scientific research to study the effects of amphetamines on the human body. It is used as a standard reference material for the analysis of amphetamines in biological samples such as urine, blood, and hair. EDDP is also used to study the metabolism and pharmacokinetics of amphetamines in the body.
Propriétés
Numéro CAS |
15504-42-4 |
|---|---|
Nom du produit |
Ethyl 2-(dimethylamino)-3-phenylpropanoate |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)12(14(2)3)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
Clé InChI |
LJIHKWFNOYAMDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)N(C)C |
Synonymes |
2-Dimethylamino-3-phenylpropionic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




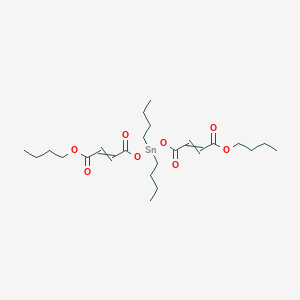
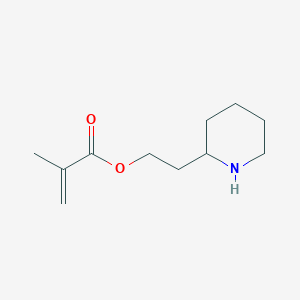



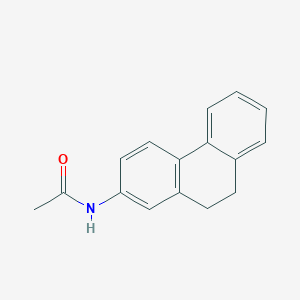
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
